molecular formula C19H29NO2 B5005258 6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Cat. No.: B5005258
M. Wt: 303.4 g/mol
InChI Key: RHCCRUCNVPEFGH-UHFFFAOYSA-N
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Description

6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[321]octane is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[321]octane core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.

Mechanism of Action

The mechanism of action of 6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-18(2)9-15-10-19(3,12-18)13-20(15)11-14-6-16(21-4)8-17(7-14)22-5/h6-8,15H,9-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCCRUCNVPEFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=CC(=CC(=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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